molecular formula C13H8N2S B10770906 Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]- CAS No. 878018-41-8

Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-

Cat. No.: B10770906
CAS No.: 878018-41-8
M. Wt: 224.28 g/mol
InChI Key: GRUPMMBRLDBTDD-UHFFFAOYSA-N
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Description

Methyl tert-butyl ether, also known as tert-butyl methyl ether, is an organic compound with the structural formula (CH₃)₃COCH₃. It is a volatile, flammable, and colorless liquid that is sparingly soluble in water. Methyl tert-butyl ether is primarily used as a fuel additive to increase the octane rating and knock resistance of gasoline, thereby reducing unwanted emissions .

Preparation Methods

Methyl tert-butyl ether is synthesized through the chemical reaction of methanol and isobutylene. Methanol is primarily derived from natural gas, where steam reforming converts light hydrocarbons into carbon monoxide and hydrogen. These gases then react in the presence of a catalyst to form methanol. Isobutylene can be produced through various methods, including the isomerization of n-butane into isobutane, which is then dehydrogenated to isobutylene. Another method involves the Halcon process, where tert-butyl hydroperoxide derived from isobutane oxygenation is treated with propylene to produce propylene oxide and tert-butanol, which can be dehydrated to isobutylene .

Chemical Reactions Analysis

Methyl tert-butyl ether undergoes several types of chemical reactions, including:

    Oxidation: Methyl tert-butyl ether can be oxidized to form tert-butyl alcohol and formaldehyde.

    Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

    Hydrolysis: In the presence of water and acid, methyl tert-butyl ether can hydrolyze to form methanol and isobutylene.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are tert-butyl alcohol, formaldehyde, and methanol .

Scientific Research Applications

Methyl tert-butyl ether has a wide range of scientific research applications:

Mechanism of Action

Methyl tert-butyl ether exerts its effects primarily through its role as an oxygenate in gasoline. By increasing the oxygen content of gasoline, it promotes more complete combustion, thereby reducing the formation of carbon monoxide and unburnt hydrocarbons. This leads to cleaner emissions and improved engine performance .

Comparison with Similar Compounds

Methyl tert-butyl ether is often compared with other oxygenates used in gasoline, such as ethyl tert-butyl ether and tert-amyl methyl ether. While all these compounds serve to increase the octane rating and reduce emissions, methyl tert-butyl ether is unique in its relatively low cost, high stability, and lower toxicity compared to some alternatives. Similar compounds include:

Properties

CAS No.

878018-41-8

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile

InChI

InChI=1S/C13H8N2S/c1-10-15-13(9-16-10)6-5-11-3-2-4-12(7-11)8-14/h2-4,7,9H,1H3

InChI Key

GRUPMMBRLDBTDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC(=CC=C2)C#N

Origin of Product

United States

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